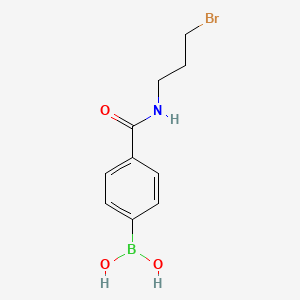

N-(3-Bromopropyl) 4-Boronobenzamide

Description

BenchChem offers high-quality N-(3-Bromopropyl) 4-Boronobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromopropyl) 4-Boronobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-bromopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIXTFJREFABTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657045 | |

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-41-8 | |

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-Bromopropyl) 4-Boronobenzamide

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Bifunctional Compound

I. Introduction: The Emerging Potential of Boron-Containing Bifunctional Molecules in Drug Discovery

The landscape of modern pharmacology is increasingly defined by the pursuit of novel chemical entities that can modulate biological processes with high specificity and efficacy. Among the diverse classes of compounds being explored, boron-containing molecules, particularly those bearing a boronic acid moiety, have garnered significant attention.[1][2][3] The unique electronic properties of the boron atom, specifically its Lewis acidity, enable the formation of reversible covalent bonds with nucleophilic residues in protein active sites, a mechanism that has been successfully exploited in FDA-approved drugs such as the proteasome inhibitor bortezomib.[4]

This guide focuses on a compound of particular interest: N-(3-Bromopropyl) 4-Boronobenzamide. While specific biological data for this molecule is not yet prevalent in the public domain, its structure suggests a compelling, dual mechanism of action. It combines a well-established pharmacophore, the arylboronic acid, with a reactive alkyl halide, the 3-bromopropyl group. This bifunctionality presents the exciting possibility of a molecule that can both selectively target a specific class of enzymes and subsequently form a secondary, potentially irreversible, covalent linkage.

As a Senior Application Scientist, this whitepaper is structured not as a review of established facts, but as a forward-looking technical guide for researchers, scientists, and drug development professionals. It will provide a detailed, scientifically-grounded proposal for the elucidation of the core mechanism of action of N-(3-Bromopropyl) 4-Boronobenzamide, from initial hypothesis to experimental validation. The protocols and experimental designs described herein are intended to serve as a comprehensive roadmap for the investigation of this and other novel bifunctional molecules.

II. Deconstructing the Molecule: A Bifunctional Hypothesis

The chemical structure of N-(3-Bromopropyl) 4-Boronobenzamide is the foundation of our mechanistic hypothesis. It can be dissected into two key functional components:

-

The "Warhead": The 4-Boronobenzamide Moiety: The arylboronic acid group is a well-characterized inhibitor of serine proteases.[5][6][7][8] The boron atom acts as an electrophile, mimicking the tetrahedral transition state of peptide bond hydrolysis.[5][9] It forms a reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[10]

-

The "Anchor" and "Linker": The N-(3-Bromopropyl) Group: This component likely serves a dual purpose. The propyl chain acts as a linker, providing conformational flexibility for the boronic acid "warhead" to optimally orient itself within the enzyme's active site. The terminal bromine atom, a good leaving group, introduces the potential for a secondary, irreversible covalent reaction with a nearby nucleophilic amino acid residue, such as a histidine or lysine.[11]

Based on this structural analysis, we propose a two-stage mechanism of action , primarily targeting serine proteases:

-

Initial Reversible Binding: The 4-boronobenzamide moiety directs the molecule to the active site of a serine protease, where it forms a reversible, covalent bond with the catalytic serine.

-

Secondary Irreversible Alkylation: Following the initial binding event, the 3-bromopropyl group is positioned in proximity to a nucleophilic residue within or near the active site, leading to an alkylation reaction and the formation of a stable, irreversible covalent bond.

This proposed dual mechanism is visually represented in the following signaling pathway diagram:

Caption: Workflow for mass spectrometry-based covalent adduct characterization.

IV. Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of N-(3-Bromopropyl) 4-Boronobenzamide. By systematically progressing from broad screening to detailed biophysical characterization, researchers can build a robust understanding of how this novel bifunctional molecule interacts with its biological targets.

The proposed experiments will not only validate the dual-stage mechanism of reversible boronic acid binding followed by irreversible alkylation but will also provide crucial data for the future optimization of this and other related compounds. The identification of the specific amino acid residues involved in both stages of binding will enable structure-based drug design efforts to enhance potency and selectivity.

The principles and methodologies detailed in this guide are broadly applicable to the study of other novel covalent and bifunctional inhibitors, providing a solid framework for advancing the frontiers of drug discovery.

V. References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ()

-

Advances in Boron-Based Drugs in Medicinal Chemistry - Prime Scholars. ()

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ()

-

Examples and highlights of boron chemistry in drug discovery. - ResearchGate. ()

-

The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews - ACS Publications. ()

-

Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. ()

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. ()

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. ()

-

Inhibition of Serine Proteases by Arylboronic Acids - ResearchGate. ()

-

Inhibition of serine proteases by arylboronic acids - PubMed. ()

-

N-(3-Bromopropyl) 4-Boronobenzamide, 98% Purity, C10H13BBrNO3, 1 gram. ()

-

N-(3-Bromopropyl) 3-boronobenzamide. ()

-

N-(3-Bromopropyl) 4-Boronobenzamide, min 98%, 1 gram. ()

-

N-(3-Bromopropyl)phthalimide 98 5460-29-7 - Sigma-Aldrich. ()

-

Application Notes and Protocols for Boron-Based Serine Protease Inhibitors - Benchchem. ()

-

N-(3-BROMOPROPYL) 4-BORONOBENZAMIDE CAS#: 850567-41-8 - ChemicalBook. ()

-

N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem - NIH. ()

-

Synthesis of N-(3-bromopropyl)-phthalimide - PrepChem.com. ()

-

Synthesis of Quenched Fluorophores for Iminoboronate Chemistry - Student Theses Faculty of Science and Engineering. ()

-

Optimizing Drug-Target Interactions Part-I - YouTube. ()

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

The Strategic Integration of N-(3-Bromopropyl) 4-Boronobenzamide in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity.[1][2] This guide provides an in-depth technical overview of a specialized linker building block, N-(3-Bromopropyl) 4-Boronobenzamide , for the synthesis of advanced PROTACs. We will explore its synthesis, strategic incorporation into PROTAC constructs, and the unique functionalities conferred by the boronic acid moiety, particularly in the context of creating conditionally activated protein degraders. This document is intended to serve as a practical resource for researchers in drug discovery and chemical biology, offering both theoretical grounding and actionable protocols.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3] While historically viewed as a simple spacer, the linker is now recognized as a crucial element that dictates the spatial orientation and proximity of the POI and E3 ligase.[1][2] Its length, rigidity, and chemical composition can dramatically impact the stability of the ternary complex, with an optimal linker facilitating favorable protein-protein interactions.[2]

The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[4] However, the field is rapidly evolving towards more sophisticated linkers that impart additional functionalities.[3] One such advanced building block is N-(3-Bromopropyl) 4-Boronobenzamide , which offers a unique combination of a reactive handle for conjugation and a boronic acid group for conditional activation.

Core Attributes of N-(3-Bromopropyl) 4-Boronobenzamide

This linker building block possesses two key features that make it a valuable tool in PROTAC synthesis:

-

The 3-Bromopropyl Group: This functional group serves as a versatile electrophilic handle. The bromine atom is a good leaving group, readily undergoing nucleophilic substitution reactions with amines, alcohols, or thiols present on a POI ligand, E3 ligase ligand, or another linker component. This allows for the straightforward and covalent incorporation of the boronobenzamide moiety into the final PROTAC structure.

-

The 4-Boronobenzamide Moiety: The arylboronic acid group is not merely a structural component; it can be engineered to respond to specific biological cues. In particular, boronic acids are known to be sensitive to reactive oxygen species (ROS).[3][5] This property can be exploited to design "caged" or conditionally active PROTACs that are preferentially activated in high-ROS environments, such as the tumor microenvironment.[3][5]

Table 1: Physicochemical Properties of N-(3-Bromopropyl) 4-Boronobenzamide

| Property | Value |

| CAS Number | 850567-41-8 |

| Molecular Formula | C₁₀H₁₃BBrNO₃ |

| Molecular Weight | 285.93 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Synthesis of N-(3-Bromopropyl) 4-Boronobenzamide

While not widely commercially available, N-(3-Bromopropyl) 4-Boronobenzamide can be synthesized through a straightforward amidation reaction between 4-carboxyphenylboronic acid and 3-bromopropylamine. The use of a coupling agent or boric acid as a catalyst can facilitate this reaction.

Proposed Synthetic Protocol: Amide Coupling

This protocol is a representative example based on standard amide bond formation methodologies.[6][7][8]

Reagents and Materials:

-

4-Carboxyphenylboronic acid

-

3-Bromopropylamine hydrobromide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, neutralize 3-bromopropylamine hydrobromide (1.1 eq) with DIPEA (2.5 eq) in anhydrous DCM or DMF.

-

Add the neutralized 3-bromopropylamine solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(3-Bromopropyl) 4-Boronobenzamide.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of N-(3-Bromopropyl) 4-Boronobenzamide.

Incorporation into PROTAC Linkers: A Stepwise Approach

The dual functionality of N-(3-Bromopropyl) 4-Boronobenzamide allows for its flexible integration into a PROTAC synthesis workflow. A common strategy involves a sequential coupling approach.

General Strategy for PROTAC Synthesis

The following is a generalized protocol illustrating the incorporation of the building block. The specific choice of POI and E3 ligase ligands will necessitate adjustments to the reaction conditions.

Diagram of PROTAC Assembly:

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Emergent Role of Boronic Acids in Engineering E3 Ligase Engagement for Targeted Protein Degradation

An In-Depth Technical Guide

Abstract

The paradigm of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. Central to this strategy are bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's native disposal system. The efficacy of these degraders is critically dependent on the molecular recognition and binding affinity of their E3 ligase ligands. While the field has been dominated by a few well-characterized E3 binders, there is a pressing need to expand this repertoire to unlock new therapeutic avenues and address challenges of resistance and selectivity. This technical guide provides an in-depth exploration of boronic acids as a versatile and potent class of E3 ligase-binding moieties. We will dissect their unique mechanism of action, which often involves reversible covalent interactions, detail their application in the design of PROTACs and molecular glues, and provide field-proven experimental protocols for their characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct chemical properties of boronic acids to advance the frontier of targeted protein degradation.

Introduction: The Ubiquitin-Proteasome System and the Rise of TPD

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for maintaining protein homeostasis by degrading damaged or unwanted proteins[1]. This intricate process involves a three-enzyme cascade (E1, E2, and E3) that culminates in the tagging of a substrate protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome[1][2]. The substrate specificity of this system is conferred by over 600 E3 ubiquitin ligases, making them attractive targets for therapeutic intervention[3][4].

Targeted Protein Degradation (TPD) exploits this endogenous system through small molecules. The most prominent examples are PROTACs, heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker[5][6]. By inducing proximity, a PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI[5][7]. This event-driven, catalytic mechanism presents several advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable"[7][8].

The success of any PROTAC is contingent on the affinity and selectivity of its E3 ligase ligand. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used, the exploration of novel E3 ligase binders is a critical frontier for the field[9][10]. Boronic acids have emerged as a compelling chemical scaffold for this purpose due to their unique reactivity.

Figure 1: General mechanism of action for PROTACs. The bifunctional molecule brings a Protein of Interest (POI) and an E3 ligase into proximity, leading to ubiquitination and proteasomal degradation of the POI.

The Unique Chemistry of Boronic Acids: Reversible Covalency

Boronic acids (R-B(OH)₂) are distinguished by the electrophilic nature of their boron atom. This property allows them to form reversible covalent bonds with nucleophiles, a feature that has been powerfully exploited in medicinal chemistry[11].

-

Interaction with Alcohols: Boronic acids can react with single hydroxyl groups, such as those on serine or threonine residues within an enzyme's active site, to form a tetrahedral boronate adduct[12]. This boronate can effectively mimic the tetrahedral transition state of reactions catalyzed by serine proteases and proteasomes, making boronic acids potent enzyme inhibitors[12]. The FDA-approved drug Bortezomib, a proteasome inhibitor, functions precisely through this mechanism, forming a stable but reversible boronate adduct with a key threonine residue in the proteasome's catalytic site[11][12].

-

Interaction with Diols: A hallmark of boronic acid chemistry is the formation of stable, five- or six-membered cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities[13]. This interaction is rapid, reversible, and pH-dependent, and has been widely used for sensing saccharides and other diol-containing biomolecules[13].

This capacity for reversible covalent bonding is the cornerstone of their utility in E3 ligase binding. It allows for the design of ligands that can achieve high affinity and residence time, characteristic of covalent inhibitors, while retaining the potential for dissociation, which can be advantageous for catalytic molecules like PROTACs.

Figure 2: Key reversible covalent interactions of boronic acids with biological functional groups. This reactivity forms the basis of their utility as E3 ligase binders and enzyme inhibitors.

Boronic Acids as E3 Ligase Binders in TPD

The unique reactivity of boronic acids enables their use as versatile "warheads" for engaging E3 ligases in several distinct TPD strategies.

Covalent Engagement of E3 Ligases

The most direct application is using a boronic acid to form a reversible covalent bond with a nucleophilic residue (e.g., serine, lysine) in the ligand-binding pocket of an E3 ligase. Stilbene boronic acids, for instance, have been shown to form a reversible covalent bond with a serine residue in the protein transthyretin (TTR), inhibiting its aggregation[14]. This principle can be extended to E3 ligases. A PROTAC incorporating such a boronic acid could achieve very high ternary complex stability, potentially leading to highly efficient protein degradation. The search for E3 ligases with suitably positioned nucleophiles is an active area of research.

Boronic Acid-Based Molecular Glues

Molecular glues are small molecules that induce a novel protein-protein interaction, typically between an E3 ligase and a "neo-substrate" that would not normally be recognized. Boronic acids have been incorporated into polymers to create "molecular glues" that can modulate enzyme activity in an ATP-responsive manner[15][16]. These constructs use boronic acid pendants to bind to the 1,2-diol units of ATP, demonstrating the principle of using this moiety to mediate molecular interactions[15]. By designing smaller, more drug-like molecules, it is conceivable to create boronic acid-based molecular glues that bind to an E3 ligase and simultaneously form a boronate ester with a glycoprotein neo-substrate, inducing its degradation.

Conditional Activation of PROTACs

A sophisticated application involves using the boronic acid moiety as a stimulus-responsive "caging" group. It is known that certain aryl boronic acids can be cleaved in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in tumor microenvironments[5]. Researchers have designed "pre-PROTACs" where the E3 ligase binding site is masked by a boronic acid group. In the ROS-rich environment of a tumor, the boronic acid is cleaved, uncaging and activating the PROTAC to induce protein degradation specifically in cancer cells[5]. This strategy enhances the therapeutic window by minimizing on-target, off-tumor toxicity.

Experimental Characterization: A Self-Validating Workflow

The development of a novel boronic acid-based degrader requires a rigorous and systematic validation workflow. The causality behind this sequence is to first establish target engagement and affinity in a purified system before moving to more complex and resource-intensive cellular and in vivo models.

Figure 3: A validated experimental workflow for the characterization of boronic acid-based protein degraders.

Key Experimental Protocols

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., boronic acid ligand) to an immobilized ligand (e.g., E3 ligase domain). This allows for real-time determination of association (kₐ) and dissociation (kₑ) rates, and calculation of the equilibrium dissociation constant (Kₑ).

-

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL or CRBN complex) onto a CM5 sensor chip via amine coupling. Aim for a low-to-medium density immobilization (500-2000 RU) to minimize mass transport limitations.

-

Analyte Preparation: Prepare a serial dilution of the boronic acid-containing compound in a suitable running buffer (e.g., HBS-EP+). Concentration ranges should span at least two orders of magnitude around the expected Kₑ (e.g., 1 nM to 10 µM).

-

Binding Measurement: Inject the analyte dilutions over the E3 ligase and reference flow cells at a constant flow rate (e.g., 30 µL/min). Record the association phase, followed by a dissociation phase where only running buffer flows over the chip.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection. The reversible nature of many boronic acid interactions may make harsh regeneration unnecessary.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.

-

-

Principle: This immunoassay quantifies the amount of a specific protein in a cell lysate, allowing for the direct measurement of PROTAC-induced degradation.

-

Methodology:

-

Cell Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere overnight. Treat the cells with a range of concentrations of the boronic acid-based PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein level against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The table below provides a template for presenting the key parameters of novel degraders.

| Compound ID | E3 Ligand Moiety | POI Ligand | E3 Binding Kₑ (nM) | Ternary Complex Kₑ (nM) | Cellular DC₅₀ (nM) | Dₘₐₓ (%) |

| Boro-PROTAC-01 | Phenylboronic Acid | JQ1 | 550 | 120 | 75 | 92 |

| Boro-PROTAC-02 | Benzoxaborole | I-BET726 | 230 | 85 | 40 | 95 |

| Control (VHL) | VH032 | JQ1 | 180 | 60 | 25 | 98 |

Data are hypothetical and for illustrative purposes only.

Challenges and Future Perspectives

The application of boronic acids in TPD is not without challenges.

-

Selectivity: The reactivity of boronic acids with serine/threonine residues means off-target interactions with serine proteases or other enzymes are a potential concern that must be carefully evaluated through global proteomics.

-

Pharmacokinetics: Boronic acids can have complex pharmacokinetic profiles and may be prone to metabolic oxidation. Prodrug strategies or structural modifications may be necessary to improve their drug-like properties.

-

Expanding the E3 Ligase Toolbox: A significant opportunity lies in screening boronic acid-based fragment libraries against a wider array of the ~600 E3 ligases to discover novel, covalent, and selective binders beyond VHL and CRBN. The identification of ligands for E3 ligases with tissue-restricted expression could lead to highly targeted therapies[17].

The future of this field is bright. The development of boron-assisted oxime and imine formation for the in situ self-assembly of PROTACs points toward highly innovative strategies for dynamic and targeted drug action[18]. Furthermore, combining the unique reactivity of boronic acids with advanced linker chemistry and novel E3 ligase discovery platforms will undoubtedly yield next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.

Conclusion

Boronic acids represent a powerful and versatile chemical tool in the design of novel agents for targeted protein degradation. Their capacity for reversible covalent interactions offers a distinct mechanistic advantage for engaging E3 ligases, enabling the development of potent PROTACs, molecular glues, and conditionally activated therapeutics. While challenges related to selectivity and pharmacokinetics must be addressed through rigorous experimental validation, the potential to expand the druggable E3 ligase landscape is immense. As our understanding of the complex biology of the ubiquitin-proteasome system deepens, the unique chemical properties of boronic acids will ensure they play a pivotal role in shaping the future of this transformative therapeutic modality.

References

-

Boronic Acid-Appended Molecular Glues for ATP-Responsive Activity Modulation of Enzymes | Journal of the American Chemical Society | [Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation | National Institutes of Health (NIH) | [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders | PubMed Central | [Link]

-

Boronic Acid-Appended Molecular Glues for ATP-Responsive Activity Modulation of Enzymes | PubMed | [Link]

-

Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors | PubMed | [Link]

-

Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society | [Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) | PubMed Central | [Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) | Taylor & Francis Online | [Link]

-

Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions | ChemRxiv | [Link]

-

Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design | National Institutes of Health (NIH) | [Link]

-

Targeting Biomolecules with Reversible Covalent Chemistry | PubMed Central | [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease | PubMed Central | [Link]

-

Engineering CRBN for rapid identification of next generation binders | bioRxiv | [Link]

-

General mechanism of action of PROTACs. | ResearchGate | [Link]

-

Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation | Eurofins Discovery | [Link]

-

E3 ligase ligand chemistries: from building blocks to protein degraders | Royal Society of Chemistry | [Link]

-

Molecular recognition with boronic acids—applications in chemical biology | PubMed Central | [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | ACS Publications | [Link]

-

An overview of PROTACs: a promising drug discovery paradigm | PubMed Central | [Link]

-

Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation | PubMed Central | [Link]

-

Structural Diversity of Ubiquitin E3 Ligase | PubMed Central | [Link]

-

Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay | PubMed | [Link]

-

Identification of ligands for E3 ligases with restricted expression using fragment-based methods | Royal Society of Chemistry | [Link]

-

E3 ubiquitin ligases: styles, structures and functions | PubMed Central | [Link]

Sources

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Diversity of Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. youtube.com [youtube.com]

- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boronic Acid-Appended Molecular Glues for ATP-Responsive Activity Modulation of Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

Preliminary Assessment of N-(3-Bromopropyl) 4-Boronobenzamide in Drug Discovery: A Technical Guide for Researchers

Abstract

The emergence of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift, offering the potential to address previously "undruggable" targets. This guide provides a comprehensive preliminary assessment of "N-(3-Bromopropyl) 4-Boronobenzamide," a bifunctional building block with significant potential in the construction of novel PROTACs. We will explore its synthesis, physicochemical properties, and a hypothesized application in targeted protein degradation, supported by detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.

Introduction: The Dawn of Targeted Protein Degradation

Conventional drug discovery has primarily focused on the development of inhibitors that block the activity of pathogenic proteins. While successful, this approach has limitations, including the need for high target occupancy and the challenge of addressing non-enzymatic protein functions. Targeted protein degradation (TPD) offers a catalytic alternative, utilizing the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2][3]

PROTACs are heterobifunctional molecules at the heart of TPD. They consist of two key moieties: a "warhead" that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[3][4] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows for substoichiometric drug concentrations to achieve profound and sustained target knockdown.

"N-(3-Bromopropyl) 4-Boronobenzamide" has emerged as a valuable building block in the PROTAC synthetic toolbox. Its structure incorporates a reactive bromopropyl group, ideal for linker attachment, and a 4-boronobenzamide moiety, which can serve as a potential warhead for specific protein targets.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its application in drug discovery.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BBrNO₃ | Vendor Data |

| Molecular Weight | 285.93 g/mol | Vendor Data |

| CAS Number | 850567-41-8 | Vendor Data |

| Appearance | White to off-white solid | Typical |

| Melting Point | 124-128 °C | ChemicalBook |

| pKa (Predicted) | 8.11 ± 0.16 | ChemicalBook |

Proposed Synthesis of N-(3-Bromopropyl) 4-Boronobenzamide

Diagram: Proposed Synthetic Pathway

Sources

Harnessing the Bromopropyl Group: A Technical Guide to Its Reactivity and Application in Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PROTACs, diagnostic probes, and novel biomaterials.[1][2][3] Among the chemical tools available, alkylating agents provide a robust method for forming stable, covalent bonds. This guide offers an in-depth exploration of the bromopropyl group, a versatile alkyl halide used for bioconjugation. We will dissect the fundamental reaction mechanisms, explore the critical factors that govern its reactivity, and provide field-proven protocols for its successful implementation. This document is intended to equip researchers, scientists, and drug development professionals with the technical understanding and practical knowledge required to leverage the bromopropyl group for controlled and efficient bioconjugation.

The Bromopropyl Group in the Bioconjugation Landscape

Bioconjugation chemistry relies on a diverse toolkit of reactions that link biomolecules to other molecules, such as small-molecule drugs, peptides, or fluorescent labels.[3][4] These reactions must proceed under mild, typically aqueous conditions to preserve the structure and function of the biological component.[4]

The bromopropyl group is an electrophilic moiety that reacts with nucleophilic functional groups present in biomolecules to form stable covalent bonds. It belongs to the class of alkylating agents, which are valued for the inertness of the resulting linkage. Unlike linkers that are susceptible to cleavage, the carbon-heteroatom bond formed by alkylation is highly stable, a desirable feature for applications requiring long-term stability in vivo, such as non-cleavable linkers in ADCs.[][6] This guide focuses on providing the mechanistic and practical insights necessary to effectively utilize this important functional group.

Core Chemistry: The SN2 Reaction Mechanism

The reactivity of the bromopropyl group is rooted in the principles of nucleophilic substitution. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the halogen, which polarizes the C-Br bond.[7][8] This electron-deficient carbon is the target for attack by electron-rich nucleophiles found on biomolecules.

The primary mechanism governing this reaction is the Bimolecular Nucleophilic Substitution (SN2) pathway.[9][10][11][12]

Key characteristics of the SN2 mechanism include:

-

A Single, Concerted Step: The formation of the new bond between the nucleophile and the carbon occurs simultaneously with the breaking of the C-Br bond.[12]

-

Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group. This trajectory is necessary to avoid electrostatic repulsion and steric hindrance from the departing bromide ion.[12]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the bromopropyl-activated molecule and the nucleophile.[12][13]

-

Inversion of Stereochemistry: If the reaction occurs at a chiral center, the backside attack results in an inversion of the carbon's stereochemical configuration.

While an alternative SN1 mechanism, involving a carbocation intermediate, exists for tertiary alkyl halides, it is not significant for the primary alkyl carbon of a bromopropyl group.[11][13][14]

Caption: Sₙ2 reaction of a bromopropyl group with a nucleophile (Nu:⁻).

Causality Behind Experimental Choices: Factors Governing Reactivity

Controlling the outcome of a conjugation reaction requires a deep understanding of the variables that influence the SN2 mechanism. The choice of buffer, pH, and co-solvents is not arbitrary; it is a calculated decision to maximize yield and selectivity while preserving the integrity of the biomolecule.

The Nature of the Nucleophile

The inherent reactivity of the available functional groups on a biomolecule is the primary determinant of conjugation selectivity. The order of nucleophilicity for common amino acid side chains is:

Thiolate (Cysteine, -S⁻) >> Amine (Lysine, -NH₂) > Hydroxyl (Serine, -OH)

-

Thiols (Cysteine): The sulfur atom in cysteine is highly polarizable and a potent nucleophile, especially in its deprotonated thiolate form.[15][16] Cysteine residues are relatively rare in proteins, making them ideal targets for site-specific modification.[17]

-

Amines (Lysine & N-terminus): The primary amine of lysine and the N-terminal alpha-amino group are also nucleophilic, but significantly less so than thiolates. Their high abundance on protein surfaces can lead to heterogeneous labeling if conditions are not carefully controlled.[1][18]

-

Hydroxyls (Serine, Threonine, Tyrosine): These groups are generally poor nucleophiles and do not react with bromopropyl groups under standard bioconjugation conditions.

The Critical Role of pH

pH is arguably the most powerful tool for controlling the rate and selectivity of the conjugation. It directly dictates the protonation state of the nucleophilic groups.[19]

-

For Cysteine Conjugation (pH 7.5 - 9.0): The pKa of a typical cysteine thiol group is ~8.5.[19] To generate the highly reactive thiolate anion, the reaction pH must be raised to a level where a significant fraction of the thiol groups are deprotonated. A pH range of 7.5 to 9.0 provides a good balance between activating the thiol and maintaining protein stability.

-

For Lysine Conjugation (pH > 9.0): The pKa of the ε-amino group of lysine is ~10.5.[1] Significant deprotonation to the nucleophilic -NH₂ form only occurs at a high pH. This is why lysine alkylation is often a side reaction that occurs when conjugation reactions are performed at pH 9.0 or above.

Solvent Effects

For biomolecules, reactions are predominantly carried out in aqueous buffers. However, the principles of solvent effects on SN2 reactions are crucial for optimization.

-

Aqueous Buffers (Protic Solvents): Water is a protic solvent that can form hydrogen bonds with nucleophiles, creating a "solvent cage" that slightly dampens their reactivity.[20]

-

Organic Co-solvents (Polar Aprotic): To enhance solubility of hydrophobic linkers or improve reaction rates, water-miscible polar aprotic co-solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used. These solvents do not hydrogen bond with the nucleophile, leaving it "naked" and more reactive.[12][20] The addition of co-solvents must be carefully managed to avoid denaturing the protein.

Temperature and Steric Hindrance

-

Temperature: Increasing the temperature generally accelerates the reaction. However, most bioconjugations are performed at room temperature (20-25°C) or 4°C to ensure the thermal stability of the protein.

-

Steric Hindrance: The SN2 mechanism is sensitive to steric bulk around the reaction site.[7][10] The accessibility of both the bromopropyl group and the target amino acid on the protein surface will influence the reaction efficiency. Linkers incorporating spacers, such as polyethylene glycol (PEG), can help overcome steric hindrance.[17]

Caption: Interplay of factors governing the rate and selectivity of conjugation.

Quantitative Data Summary

The selection of reaction parameters is a balance between reactivity and selectivity. The following table summarizes typical conditions and considerations.

| Parameter | Cysteine (Thiol) Conjugation | Lysine (Amine) Conjugation | Rationale & Causality |

| Target Nucleophile | Thiolate (-S⁻) | Primary Amine (-NH₂) | Thiolates are intrinsically more nucleophilic than amines, leading to faster and more selective reactions.[16] |

| Optimal pH Range | 7.5 - 9.0 | 9.0 - 10.5 | pH must be near or above the target group's pKa to ensure deprotonation into its reactive form.[18][19][21] |

| Relative Rate | Fast | Slow to Moderate | Governed by the superior nucleophilicity of the thiolate anion. |

| Selectivity | High | Low to Moderate | Cysteine is less abundant. Lysine is highly abundant on protein surfaces, leading to potential heterogeneity.[1][17] |

| Common Buffer | Phosphate, HEPES, Borate | Borate, Bicarbonate | Buffer choice must be compatible with the target pH range and not interfere with the reaction. |

| Potential Issues | Disulfide bond formation (requires reducing agent) | Cross-reactivity with N-terminus, potential for multiple conjugations | Pre-treatment with TCEP or DTT is often required for cysteines. High pH for lysine can risk protein stability. |

Experimental Protocols and Workflows

A self-validating protocol includes not only the reaction steps but also the analytical methods to confirm its success.

General Workflow for Protein Conjugation

The overall process involves preparing the biomolecule, running the conjugation reaction, purifying the product, and validating the outcome.

Caption: General experimental workflow for bromopropyl-mediated bioconjugation.

Detailed Protocol: Site-Specific Cysteine Conjugation

This protocol describes a typical procedure for conjugating a bromopropyl-activated small molecule to a cysteine residue on an antibody.

Materials:

-

Antibody (or protein) solution (e.g., 5 mg/mL)

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 8.0

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock in water

-

Bromopropyl-activated linker/drug, 10 mM stock in DMSO

-

Quenching Solution: L-cysteine, 100 mM in Reaction Buffer

-

Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO)

Methodology:

-

Buffer Exchange: Ensure the protein is in the correct Reaction Buffer. If not, perform a buffer exchange using a desalting column or dialysis.

-

Reduction of Disulfides (Causality: To expose free thiol groups):

-

To the antibody solution, add TCEP to a final concentration of 1 mM. TCEP is preferred over DTT as it does not contain a thiol and will not compete in the subsequent alkylation step.

-

Incubate for 1-2 hours at 37°C.

-

Allow the solution to cool to room temperature.

-

-

Conjugation Reaction (Causality: SN2 Alkylation):

-

Add the bromopropyl-linker stock solution to the reduced antibody solution to achieve a 10-fold molar excess of linker over protein. Add the DMSO stock slowly while gently vortexing to prevent protein precipitation.

-

Incubate the reaction for 4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. Protect from light if the linker is light-sensitive.

-

-

Quenching (Causality: To consume unreacted bromopropyl groups):

-

Add the Quenching Solution to a final concentration of 10 mM (a large excess).

-

Incubate for 30 minutes at room temperature.

-

-

Purification (Causality: To remove unreacted linker and quenching agent):

-

Purify the resulting conjugate using an appropriate method, such as an SEC column equilibrated with a storage buffer (e.g., PBS pH 7.4), or through dialysis against the storage buffer.

-

-

Validation (Causality: To confirm success and characterize the product):

-

Analyze the purified conjugate by ESI-MS to confirm the mass shift corresponding to the number of conjugated linkers.

-

Use Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution.

-

Run SDS-PAGE (reduced and non-reduced) to check for integrity and aggregation.

-

Conclusion

The bromopropyl group is a reliable and effective tool for bioconjugation, offering the ability to form highly stable thioether bonds through a well-understood SN2 mechanism. Its reactivity is primarily directed towards cysteine residues, and this selectivity can be finely tuned through the strategic control of pH. By understanding the interplay of nucleophile strength, pH, solvent, and temperature, researchers can move beyond simply following steps to rationally designing and troubleshooting their conjugation experiments. The protocols and principles outlined in this guide provide a robust framework for harnessing the power of the bromopropyl group to create well-defined and stable bioconjugates for a wide array of applications in research and drug development.

References

- Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane. (n.d.). PrepMate.

- A Comparative Guide to Sodium 2-bromopropionate and Other Alkylating Agents for Researchers and Drug Development Professionals. (n.d.). BenchChem.

- Which is a major factor which decide the reactivity of alkyl halides? (2018). Quora.

- Alkyl Halide Reactivity. (n.d.). MSU Chemistry.

- Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. (2020). YouTube.

- Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.

- Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts.

- Structure and Reactivity of Alkyl Halides. (n.d.). OpenOChem Learn.

- Nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide.

- How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. (2025). ResearchGate.

- Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts.

- Solvent Selection. (2021). YouTube.

- Context-Dependence of the Reactivity of Cysteine and Lysine Residues. (n.d.). DSpace@MIT.

- Application Notes and Protocols for Bioconjugation using Bromo-PEG6-alcohol. (n.d.). BenchChem.

- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (n.d.). MDPI.

- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis.

- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC - NIH.

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.

- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. (n.d.). PMC - NIH.

- Context-Dependence of the Reactivity of Cysteine and Lysine Residues. (2022). PubMed.

- Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Comparison of current alkylating agents with a homo-aza-steroidal ester for antineoplastic activity. (1994). PubMed.

- Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. (2025). PMC - NIH.

- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). ResearchGate.

- Thiols And Thioethers. (2015). Master Organic Chemistry.

Sources

- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 4. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 9. proprep.com [proprep.com]

- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Bromopropyl) 4-Boronobenzamide in Targeted Protein Degradation

Abstract

The field of targeted protein degradation (TPD) has opened new therapeutic avenues by enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their efficacy is critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. This guide explores the scope of a unique bifunctional linker, N-(3-Bromopropyl) 4-Boronobenzamide, in the design and application of PROTACs. We will delve into its synthesis, chemical properties, and strategic utility, with a particular focus on the role of the arylboronic acid group in creating conditionally active protein degraders. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to leverage this versatile building block in their TPD programs.

Introduction: The Pivotal Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that orchestrate the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two ligands.[2] The linker is not merely a passive spacer; it plays a crucial role in determining the physicochemical properties, cell permeability, and biological activity of the PROTAC. The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[]

N-(3-Bromopropyl) 4-Boronobenzamide is a bifunctional linker that offers two reactive handles for PROTAC synthesis: a bromopropyl group for nucleophilic substitution and a boronic acid moiety that can be leveraged for unique applications. This guide will provide a comprehensive overview of its synthesis, properties, and its strategic incorporation into PROTACs.

Chemical Properties and Synthesis of N-(3-Bromopropyl) 4-Boronobenzamide

A thorough understanding of the chemical characteristics of N-(3-Bromopropyl) 4-Boronobenzamide is essential for its effective use in PROTAC synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H13BBrNO3 | [4] |

| Molecular Weight | 285.9 g/mol | [4] |

| CAS Number | 850567-41-8 | [4] |

| Appearance | White to off-white solid | --- |

| Purity | ≥98% | [5] |

| Storage | Room temperature, protected from light | --- |

Synthesis Protocol

The synthesis of N-(3-Bromopropyl) 4-Boronobenzamide can be achieved through a standard amide coupling reaction between 4-Carboxyphenylboronic acid and 3-Bromopropylamine. The following protocol is based on well-established amide bond formation methodologies.[4][6]

dot

Caption: Synthesis of N-(3-Bromopropyl) 4-Boronobenzamide.

Materials:

-

4-Carboxyphenylboronic acid

-

3-Bromopropylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 3-Bromopropylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-(3-Bromopropyl) 4-Boronobenzamide.

The Arylboronic Acid Moiety: A Key to Conditional Protein Degradation

The presence of the 4-boronobenzamide group in this linker is not merely a structural feature but offers a strategic advantage in the design of "caged" or conditionally active PROTACs.[7][8]

Mechanism of ROS-Mediated Activation

In certain disease states, such as cancer, the cellular microenvironment is characterized by elevated levels of reactive oxygen species (ROS).[7] Arylboronic acids can be designed to react with ROS, specifically hydrogen peroxide (H2O2), leading to the cleavage of the boronic acid moiety and the unmasking of a functional group.[7] This "decaging" event can be engineered to activate the PROTAC selectively within the tumor microenvironment, thereby minimizing off-target effects in healthy tissues.

dot

Caption: ROS-mediated activation of a boronic acid-caged PROTAC.

This strategy allows for spatiotemporal control over protein degradation, enhancing the therapeutic window of the PROTAC. For instance, a PROTAC targeting an oncoprotein like BRD4 could be designed to be inactive until it encounters the high ROS levels characteristic of a tumor, at which point it becomes active and initiates degradation of BRD4.[7][9]

Application in PROTAC Synthesis and Targeted Protein Degradation

N-(3-Bromopropyl) 4-Boronobenzamide serves as a versatile building block for the synthesis of PROTACs. The bromopropyl group allows for straightforward conjugation to a variety of nucleophiles, such as amines or phenols, present on a protein of interest (POI) ligand.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

The following protocol describes the conjugation of N-(3-Bromopropyl) 4-Boronobenzamide to a POI ligand containing a nucleophilic amine.

dot

Caption: Conjugation of the linker to a POI ligand.

Materials:

-

POI ligand with a primary or secondary amine

-

N-(3-Bromopropyl) 4-Boronobenzamide

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the POI ligand (1.0 eq) and N-(3-Bromopropyl) 4-Boronobenzamide (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude PROTAC can then be purified by preparative HPLC or other suitable chromatographic techniques.

Representative Arylboronic Acid-Containing PROTACs and their Biological Activity

While specific PROTACs utilizing N-(3-Bromopropyl) 4-Boronobenzamide are not yet widely reported in peer-reviewed literature, the utility of arylboronic acid linkers has been demonstrated. Below are examples of PROTACs with similar structural motifs and their reported degradation data.

| PROTAC (Analogous) | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |

| BRD4 Degrader 1 | BRD4 | VHL | MDA-MB-231 | ~100-1000 nM (estimated) | >80 | [10] |

| AR Degrader 1 | Androgen Receptor (AR) | CRBN | LNCaP | 0.2-1 nM | >95 | [11] |

| EGFR Degrader C6 | EGFR (L858R/T790M/C797S) | CRBN | H1975-TM | 10.2 nM | >90 | [12] |

These examples demonstrate the potent degradation activity that can be achieved with PROTACs incorporating arylboronic acid-based linkers against key cancer targets such as BRD4 and the Androgen Receptor.[10][11]

Experimental Workflows for Characterizing PROTAC Activity

Once a PROTAC has been synthesized, a series of in vitro and cellular assays are required to characterize its biological activity.

dot

Caption: Experimental workflow for PROTAC characterization.

Protocol: Western Blot for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.[13]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and controls) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with the primary antibody for the loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values using software like GraphPad Prism.[16][17]

Protocol: AlphaLISA for Ternary Complex Formation

The formation of a stable ternary complex is a critical step in PROTAC-mediated protein degradation. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, bead-based immunoassay to detect and quantify this complex.[7][18]

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged)

-

PROTAC of interest

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA anti-tag donor beads (e.g., anti-His)

-

AlphaLISA assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Assay Setup: In a 384-well microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC in AlphaLISA assay buffer.

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

-

Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.

-

Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.[18]

Conclusion and Future Perspectives

N-(3-Bromopropyl) 4-Boronobenzamide is a valuable and versatile building block for the synthesis of PROTACs. Its dual functionality allows for straightforward conjugation to POI ligands and offers the potential for creating conditionally active protein degraders. The ability to design PROTACs that are selectively activated in the tumor microenvironment represents a significant advancement in the field of targeted protein degradation, promising enhanced therapeutic efficacy and reduced off-target toxicity. As our understanding of the intricate interplay between PROTAC structure and function deepens, we can expect to see the development of even more sophisticated and effective protein degraders based on innovative linkers like N-(3-Bromopropyl) 4-Boronobenzamide. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical tool in the quest for novel therapeutics.

References

Sources

- 1. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. hepatochem.com [hepatochem.com]

- 6. researchgate.net [researchgate.net]

- 7. SLAS2024 [slas2024.eventscribe.net]

- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective degradation of BRD4 suppresses lung cancer cell proliferation using GSH-responsive PROTAC precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urotoday.com [urotoday.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using "N-(3-Bromopropyl) 4-Boronobenzamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing "N-(3-Bromopropyl) 4-Boronobenzamide" as a versatile linker building block. PROTACs represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for systematic optimization of their degradation efficacy.[2] This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC, beginning with the conjugation of an E3 ligase ligand to "N-(3-Bromopropyl) 4-Boronobenzamide" followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the protein of interest (POI) ligand. This late-stage functionalization approach offers significant flexibility in PROTAC design and synthesis.

Introduction to PROTAC Technology

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[5] This catalytic mechanism often leads to more profound and sustained target knockdown at lower concentrations.

The linker connecting the two ligands is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, and ultimately, the efficiency of protein degradation.[2] The use of "N-(3-Bromopropyl) 4-Boronobenzamide" as a linker precursor offers a strategic advantage by incorporating a boronic acid handle. This functional group is amenable to late-stage diversification via the robust and highly versatile Suzuki-Miyaura cross-coupling reaction, allowing for the efficient generation of PROTAC libraries with diverse POI ligands.[6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. The key steps are outlined in the diagram below.

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using "N-(3-Bromopropyl) 4-Boronobenzamide" is a two-stage process. The first stage involves the conjugation of an E3 ligase ligand to the bromopropyl moiety of the linker. The second stage is the Suzuki-Miyaura cross-coupling of the resulting intermediate with a suitable POI ligand precursor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Suzuki Coupling of N-(3-Bromopropyl) 4-Boronobenzamide with E3 Ligase Ligands for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[4][5][6] The rational design and synthesis of PROTACs are paramount to their success. This document provides a detailed technical guide on a key synthetic step: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Specifically, we detail the coupling of a versatile bifunctional linker precursor, N-(3-Bromopropyl) 4-Boronobenzamide , with various E3 ligase ligands, a critical step in the modular assembly of potent protein degraders.

Introduction: The Central Role of Linkers in PROTAC Design

A PROTAC's efficacy is dictated by its ability to induce a stable and productive ternary complex between the target protein and an E3 ligase.[1][7] The linker is not merely a passive spacer but an active determinant of a PROTAC's physicochemical properties, cell permeability, and the geometric orientation of the two ligands, which ultimately governs ternary complex stability.[8]

N-(3-Bromopropyl) 4-Boronobenzamide is an exemplary linker precursor for modular PROTAC synthesis. It features two distinct reactive handles:

-

A boronic acid moiety, ideal for forming a carbon-carbon bond with an aryl halide or triflate-functionalized ligand via Suzuki coupling.

-

A bromopropyl group, which serves as an electrophile for subsequent nucleophilic substitution with a functional group (e.g., amine, hydroxyl, or thiol) on the second ligand.

This modularity allows for the systematic variation of either the E3 ligase ligand or the POI ligand while keeping the other components constant, streamlining the optimization process.

The Suzuki-Miyaura Coupling: A Cornerstone of PROTAC Synthesis

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like our boronic acid linker) and an organohalide or triflate.[9][10] Its high functional group tolerance and mild reaction conditions make it exceptionally well-suited for the complex scaffolds often found in E3 ligase ligands and other bioactive molecules.

The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base plays a crucial role in activating the boronic acid for the transmetalation step.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

E3 Ligase Ligands for Coupling

While over 600 E3 ligases exist in the human genome, a select few have been widely adopted for PROTAC development due to the availability of high-affinity, small-molecule ligands.[1][11][12] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13][14]

-